Estrogen Receptor Binding Affinity: 100-Fold Greater Than Tamoxifen
Endoxifen exhibits approximately 100-fold greater binding affinity for estrogen receptors compared to its parent compound tamoxifen . This difference in target engagement translates directly to enhanced potency in suppressing estrogen-dependent cellular processes. The high affinity of endoxifen approaches that of estradiol, the natural ligand, enabling effective competition at physiologically relevant concentrations.
| Evidence Dimension | Estrogen receptor binding affinity (fold difference vs. tamoxifen) |
|---|---|
| Target Compound Data | Approximately 100-fold greater affinity than tamoxifen |
| Comparator Or Baseline | Tamoxifen (reference value, affinity = 1×) |
| Quantified Difference | ~100-fold greater affinity |
| Conditions | In vitro estrogen receptor competitive binding assay |
Why This Matters
Direct endoxifen administration ensures maximal target engagement without reliance on variable CYP2D6-mediated conversion of tamoxifen, providing predictable pharmacological activity across all patient genotypes.
